molecular formula C22H18N2O4 B2824849 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 327971-74-4

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2824849
CAS No.: 327971-74-4
M. Wt: 374.396
InChI Key: NJDCUMCZAYKGAP-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic chemical reagent of interest in biochemical research. The structure of this compound features a benzamide core functionalized with two distinct moieties: a 2,5-dioxopyrrolidin-1-yl group and a 4-methoxynaphthalen-1-yl group. The 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide ester) moiety is a well-known acylating agent that is highly reactive towards primary amine groups, such as the lysine residues in proteins and peptides . This makes the compound a potential candidate for use as a bioconjugation reagent or a protein crosslinker. Furthermore, structurally related benzamide compounds containing the 2,5-dioxopyrrolidin-1-yl group have been investigated for their ability to modulate biological processes. For instance, one study found that a similar compound could improve monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures, suggesting potential research applications in bioprocessing and biologics manufacturing . The 4-methoxynaphthalen-1-yl group is a large aromatic system that may contribute to hydrophobic interactions with biological targets. This combination of features makes this compound a valuable synthetic intermediate for researchers exploring novel chemical probes, particularly in the fields of chemical biology and antibody research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-28-19-11-10-18(16-4-2-3-5-17(16)19)23-22(27)14-6-8-15(9-7-14)24-20(25)12-13-21(24)26/h2-11H,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDCUMCZAYKGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxynaphthalen-1-yl)benzamide is a compound of significant interest due to its potential pharmacological applications, particularly in the fields of neurology and pain management. This article reviews the biological activity of this compound, focusing on its anticonvulsant and antinociceptive properties, as well as its pharmacokinetic profile.

  • Molecular Formula: C_{21}H_{21}N_{3}O_{5}
  • Molecular Weight: 395.415 g/mol
  • CAS Number: 916753-62-3

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of compounds derived from the pyrrolidine scaffold, including this compound. These compounds have shown efficacy in various seizure models:

  • Maximal Electroshock (MES) Test: This model assesses the ability of compounds to prevent seizures induced by electrical stimulation. The compound demonstrated significant protective activity, indicating potential use in epilepsy treatment.
  • Pentylenetetrazole-Induced Seizures: Compounds similar to this compound have shown effective dose (ED50) values indicating their potential as anticonvulsants. For instance, related derivatives showed ED50 values in the range of 22.4 to 79.5 mg/kg depending on the model used .

Antinociceptive Activity

The compound has also been evaluated for its antinociceptive properties:

  • Formalin-Induced Pain Model: In this model, the compound exhibited significant pain relief, suggesting its utility in managing acute pain conditions. The mechanisms are likely linked to the inhibition of central sodium/calcium currents and TRPV1 receptor antagonism .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by several studies:

ParameterValue
AbsorptionHigh
DistributionModerate
MetabolismHepatic
Elimination Half-LifeTBD (To Be Determined)
ToxicityLow in preliminary studies

The drug-like properties indicate favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

Case Studies

Several case studies have been reported regarding the efficacy of similar compounds:

  • Study on Hybrid Pyrrolidine Derivatives : A focused set of pyrrolidine derivatives demonstrated broad-spectrum anticonvulsant activity across multiple seizure models. The lead compound showed significant efficacy with an ED50 value of 23.7 mg/kg in MES tests .
  • Pain Management Trials : In trials assessing neuropathic pain models, compounds based on the pyrrolidine scaffold showed a reduction in pain responses comparable to established analgesics, indicating potential for clinical application in chronic pain management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Structure-Activity Relationships (SAR)

The activity of benzamide derivatives in enhancing mAb production is highly dependent on substituent chemistry. Key analogs and their structural/functional differences are outlined below:

Compound Name Substituent Features Key Findings
MPPB 2,5-Dimethylpyrrole + 2,5-dioxopyrrolidin-1-yl - 2,5-Dimethylpyrrole is critical for activity: Increases cell-specific productivity by 2.2× .
- Alkylpyrrole derivatives (e.g., 2-ethyl, 2-methyl) reduced cell viability (<50%) .
4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-ethyl-6-methylphenyl)benzamide 2-Ethyl-6-methylphenyl + 2,5-dioxopyrrolidin-1-yl - Limited data available; structural similarity suggests potential metabolic modulation but unconfirmed efficacy.
Target Compound 4-Methoxynaphthalen-1-yl + 2,5-dioxopyrrolidin-1-yl - Hypothesized effects : Bulkier naphthyl group may reduce cell permeability or alter binding kinetics compared to MPPB’s pyrrole.
- Methoxy group could enhance electron-donating effects, potentially stabilizing protein interactions.

Metabolic and Glycosylation Effects

  • MPPB :
    • Increased intracellular ATP (1.8×) and glucose uptake rate (0.74 pmol/cell/day) .
    • Delayed glucose depletion (retained until Day 14 vs. Day 10 in controls) .
  • Target Compound :
    • The methoxynaphthyl group’s lipophilicity could alter glucose metabolism or ATP utilization, but this requires experimental validation.
    • N-linked glycosylation patterns (e.g., G0F, G1F) may differ due to steric effects of the naphthyl group, though this is untested.

Screening and Optimization Insights

  • A high-throughput screen of 23,227 compounds identified MPPB as a hit (2.5% hit rate) .
  • SAR studies emphasized that small, electron-rich substituents (e.g., 2,5-dimethylpyrrole) optimize productivity without compromising viability .
  • The target compound’s methoxynaphthyl group deviates from this trend, suggesting it may occupy a distinct niche in chemical space with trade-offs between efficacy and cytotoxicity.

Q & A

How can researchers optimize the synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxynaphthalen-1-yl)benzamide to improve yield and purity?

Basic Research Question
Optimizing synthesis involves selecting reaction conditions (solvents, catalysts, and temperatures) and purification methods. For example, refluxing in ethanol with triethylamine as a base can enhance coupling efficiency during amide bond formation . Statistical approaches like Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, temperature) to identify optimal conditions . Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol:water (4:1) improves purity to >95% .

What structural modifications to the pyrrolidinone or naphthalene moieties could enhance biological activity, and how should researchers prioritize these changes?

Advanced Research Question
The pyrrolidinone ring (2,5-dioxo group) and methoxynaphthalene substituent are critical for target binding. Modifications like replacing the methoxy group with halogens (e.g., Cl, Br) or alkyl chains may improve lipophilicity and membrane permeability . Prioritization should involve computational docking studies to predict interactions with target proteins (e.g., kinases or enzymes) and synthetic feasibility. For example, introducing electron-withdrawing groups on the naphthalene ring could stabilize π-π stacking interactions .

Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH and temperature conditions?

Basic Research Question
Stability studies require HPLC (C18 column, acetonitrile/water mobile phase) to monitor degradation products under accelerated conditions (e.g., 40°C, 75% humidity) . NMR (1H/13C) confirms structural integrity, while mass spectrometry (ESI-TOF) detects hydrolytic or oxidative byproducts. For pH stability, incubate the compound in buffers (pH 1–12) and analyze at intervals using UV-Vis spectroscopy (λ = 250–300 nm) .

How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Advanced Research Question
Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities. Validate conflicting results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and ensure compound purity via LC-MS . Meta-analysis of structure-activity relationships (SAR) across studies can identify trends, such as increased antimycobacterial activity with electron-donating substituents on the benzamide core .

What experimental strategies are recommended for identifying the primary biological target of this compound?

Advanced Research Question
Use affinity chromatography with the compound immobilized on a resin to capture binding proteins from cell lysates . Follow-up with proteomic analysis (LC-MS/MS) or thermal shift assays to identify stabilized targets. Alternatively, CRISPR-Cas9 knockout screens can reveal genes whose absence confers resistance to the compound .

How does the compound’s solubility in aqueous vs. organic solvents impact formulation for in vivo studies?

Basic Research Question
The compound’s low aqueous solubility (due to aromatic and pyrrolidinone groups) necessitates formulation with co-solvents (e.g., DMSO/PEG 400) or nanocarriers (liposomes). Solubility can be quantified via shake-flask method in PBS (pH 7.4) and compared to organic solvents (DMSO, ethanol) . For in vivo dosing, ensure the formulation maintains >90% stability over 24 hours at 37°C .

What are the key considerations for designing analogs to reduce off-target effects while retaining potency?

Advanced Research Question
Use computational tools (e.g., molecular dynamics simulations) to predict binding to non-target proteins. Introduce steric hindrance (e.g., methyl groups) or polar substituents to disrupt off-target interactions . Test selectivity panels against related enzymes (e.g., kinase or protease families) and correlate with SAR data .

How can researchers validate the compound’s role in modulating specific signaling pathways (e.g., apoptosis, inflammation)?

Advanced Research Question
Combine transcriptomic (RNA-seq) and phosphoproteomic profiling to identify pathway activation. Use siRNA knockdown of predicted mediators (e.g., caspases for apoptosis) to confirm functional dependency . In vivo, employ transgenic models (e.g., NF-κB reporters) to track pathway modulation in real time .

What in silico methods are most effective for predicting metabolic liabilities of this compound?

Advanced Research Question
Predict cytochrome P450 metabolism using software like Schrödinger’s ADMET Predictor or SwissADME. Focus on vulnerable sites (e.g., pyrrolidinone ring oxidation) and validate with microsomal stability assays (human liver microsomes + NADPH) . Introduce deuterium at labile positions to slow metabolism .

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